1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
CAS No.: 919028-83-4
Cat. No.: VC5262356
Molecular Formula: C17H16N2OS
Molecular Weight: 296.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919028-83-4 |
|---|---|
| Molecular Formula | C17H16N2OS |
| Molecular Weight | 296.39 |
| IUPAC Name | 3-benzyl-4-(4-methoxyphenyl)-1H-imidazole-2-thione |
| Standard InChI | InChI=1S/C17H16N2OS/c1-20-15-9-7-14(8-10-15)16-11-18-17(21)19(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,18,21) |
| Standard InChI Key | XPMNIRMIQMAYON-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CNC(=S)N2CC3=CC=CC=C3 |
Introduction
Key Findings
1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is a substituted imidazole-2-thione derivative characterized by a benzyl group at the N1 position and a 4-methoxyphenyl moiety at the C5 position. While direct literature on this specific compound is limited, structural analogs and synthetic methodologies provide critical insights. The compound’s synthesis likely follows routes involving cyclocondensation of thiourea with α-hydroxyketones or microwave-assisted solid-phase reactions. Imidazole-2-thiones exhibit diverse biological activities, including DNA intercalation and enzyme inhibition, suggesting potential pharmacological relevance for this derivative.
Structural and Chemical Characteristics
Molecular Architecture
The compound features a bicyclic imidazole-2-thione core with two aromatic substituents:
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N1 position: Benzyl group (C₆H₅CH₂–), enhancing lipophilicity and steric bulk.
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C5 position: 4-Methoxyphenyl group (4-CH₃O–C₆H₄–), introducing electron-donating effects.
The molecular formula is C₁₇H₁₆N₂OS (calculated molecular weight: 296.39 g/mol), differing from the closely related 5-(4-methoxyphenyl)-1-phenyl analog (C₁₆H₁₄N₂OS, MW 282.37 g/mol) by a methylene group in the benzyl substituent .
Table 1: Comparative Structural Features
Spectroscopic Properties
Though experimental data for this specific compound is unavailable, analogs exhibit:
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IR: C=S stretch at ~1,023 cm⁻¹, C=N stretch at ~1,607 cm⁻¹ .
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¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and imidazole protons (δ 5.2–5.5 ppm) .
Synthetic Methodologies
Conventional Cyclocondensation
Imidazole-2-thiones are typically synthesized via acid-catalyzed reactions between α-hydroxyketones (e.g., benzoin derivatives) and thiourea . For this compound:
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Precursor Preparation:
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Cyclization:
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Reflux 4-methoxybenzoin with thiourea in n-butanol/HCl to form 5-(4-methoxyphenyl)-1H-imidazole-2-thione.
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N1-Benzylation:
Reaction Yield: ~50–72% under conventional conditions .
Microwave-Assisted Synthesis
Modern approaches use microwave irradiation with solid supports (e.g., montmorillonite K-10 clay) to improve efficiency:
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Adsorb 4-methoxybenzoin and thiourea onto acidic alumina.
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Irradiate at 300 W for 5–10 minutes.
Advantages:
Physicochemical Properties
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃), similar to analogs .
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Stability: Imidazole-2-thiones are generally stable under ambient conditions but may decompose under strong acidic/basic conditions.
Thermal Behavior
| Compound | Activity (IC₅₀) | Target |
|---|---|---|
| 4-Phenyl-imidazole-2-thione | 2.1 µM (MCF-7 cells) | DNA/Topo II |
| 4-(4-Chlorophenyl)-imidazole-2-thione | 1.8 µM (HepG2 cells) | DNA intercalation |
Enzyme Inhibition
Imidazole-2-thiones inhibit enzymes like 15-lipoxygenase (15-LOX), with substituents influencing potency . The 4-methoxy group may enhance electron donation, potentially improving binding affinity.
Applications in Material Science
Coordination Chemistry
Imidazole-2-thiones act as ligands for transition metals (e.g., Cu, Zn). The benzyl group could modulate steric effects in metal-organic frameworks (MOFs) .
Photophysical Properties
Conjugated imidazole-thione derivatives exhibit fluorescence, suggesting applications in organic LEDs (OLEDs). Substituent effects on emission spectra remain unexplored for this compound.
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